1-Tert-butyl-3-methoxybenzene
Overview
Description
1-Tert-butyl-3-methoxybenzene, also known as 3-tert-butylanisole, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a tert-butyl group and a methoxy group are substituted at the 1 and 3 positions, respectively. This compound is a colorless to yellow liquid and is used in various chemical research and industrial applications .
Scientific Research Applications
1-Tert-butyl-3-methoxybenzene is utilized in various scientific research fields:
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of benzene . Benzene and its derivatives generally interact with various biological targets, including enzymes and receptors, through electrophilic substitution reactions .
Mode of Action
1-Tert-butyl-3-methoxybenzene, as a benzene derivative, likely undergoes electrophilic substitution reactions . The tert-butyl and methoxy groups attached to the benzene ring can influence the reactivity of the compound. For instance, a methoxy substituent increases the rate of electrophilic substitution . The increased bulk of the tert-butyl group may hinder attack at certain sites on the benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can influence various biochemical pathways through their interactions with different biological targets .
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight and structure, can influence its pharmacokinetic profile .
Result of Action
The compound’s interactions with its biological targets can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by storage conditions . Moreover, the compound’s action and efficacy can be influenced by factors such as the presence of other substances and the physiological state of the organism .
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-3-methoxybenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. The presence of the tert-butyl group and the methoxy group on the benzene ring influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the methoxy group is known to be an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions . This activation can lead to interactions with enzymes that catalyze such reactions, such as cytochrome P450 enzymes, which are involved in the metabolism of various aromatic compounds.
Cellular Effects
This compound can affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with cellular proteins, potentially altering their function and activity. Additionally, the tert-butyl group can introduce steric hindrance, affecting the compound’s ability to interact with certain cellular components . These interactions can lead to changes in cellular signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, van der Waals forces, and other non-covalent interactions. For example, the methoxy group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting or activating their activity . Additionally, the tert-butyl group can affect the compound’s binding affinity and specificity for certain biomolecules. These interactions can lead to changes in enzyme activity, protein function, and gene expression, ultimately influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as cytotoxicity and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentration levels. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The methoxy group can undergo demethylation, while the tert-butyl group can be hydroxylated, leading to the formation of more polar metabolites that can be excreted from the body. These metabolic transformations can affect the compound’s biological activity and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can facilitate its uptake and distribution within cells . Binding proteins can also play a role in the compound’s localization and accumulation in certain tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the methoxy group can participate in interactions with proteins that contain nuclear localization signals, potentially directing the compound to the nucleus. Additionally, the tert-butyl group can affect the compound’s ability to interact with membrane-bound proteins, influencing its localization within cellular membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-3-methoxybenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of anisole (methoxybenzene) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the benzene ring towards electrophilic substitution, making it more reactive than benzene itself.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products:
Nitration: 1-tert-butyl-3-methoxy-4-nitrobenzene.
Halogenation: 1-tert-butyl-3-methoxy-4-chlorobenzene or 1-tert-butyl-3-methoxy-4-bromobenzene.
Oxidation: tert-Butyl alcohol or tert-butyl hydroperoxide.
Comparison with Similar Compounds
1-tert-butyl-4-methoxybenzene: Similar structure but with the methoxy group at the 4-position.
1-tert-butyl-2-methoxybenzene: Methoxy group at the 2-position.
1-tert-butyl-3-ethoxybenzene: Ethoxy group instead of methoxy.
Uniqueness: 1-Tert-butyl-3-methoxybenzene is unique due to the specific positioning of the tert-butyl and methoxy groups, which influences its reactivity and the types of products formed in chemical reactions. The combination of these substituents provides a balance of steric and electronic effects, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
1-tert-butyl-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGSPXKLIPOGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416072 | |
Record name | 1-tert-butyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-83-4 | |
Record name | 1-tert-butyl-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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